

# A Comparative Guide to the Spectroscopic Data of Formyl Fluoride Isotopologues

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## Compound of Interest

Compound Name: *Formyl fluoride*

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This guide provides a detailed comparison of spectroscopic data for **formyl fluoride** (HFCO) and its common isotopologues. The information presented is crucial for researchers in various fields, including molecular spectroscopy, atmospheric science, and drug development, where understanding molecular structure and dynamics at the isotopic level is paramount.

## Data Presentation: A Side-by-Side Look at Spectroscopic Constants

The following tables summarize the key spectroscopic data for **formyl fluoride** and its isotopologues based on experimental studies. Isotopic substitution leads to predictable changes in the moments of inertia and, consequently, the rotational constants of a molecule. These shifts provide valuable information for the precise determination of molecular structures. Similarly, changes in vibrational frequencies upon isotopic substitution can elucidate the nature of the vibrational modes.

## Rotational Constants

The effective rotational constants (A, B, and C) for the ground vibrational state of **formyl fluoride** and its isotopologues have been determined with high precision using microwave spectroscopy. These constants are inversely proportional to the principal moments of inertia of the molecule.

Isotopologue	A (MHz)	B (MHz)	C (MHz)	Reference
HFCO	91153.6	11760.0	10396.8	[1]
DFCO	65090.1	11761.7	9941.7	[1]
H <sup>13</sup> CFO	88475.3	11755.2	10357.3	[1]
HFC <sup>18</sup> O	Data not available in the provided search results.			
D <sup>13</sup> CFO	Data not available in the provided search results.			

## Vibrational Frequencies

The fundamental vibrational frequencies of **formyl fluoride** and its deuterated isotopologue have been assigned through infrared spectroscopy. These frequencies correspond to the different normal modes of vibration of the molecule.

Vibrational Mode	Description	HFCO (cm <sup>-1</sup> )[2]	DFCO (cm <sup>-1</sup> )[3]
v <sub>1</sub>	CH Stretch	2981	2260
v <sub>2</sub>	CO Stretch	1837	1795
v <sub>3</sub>	CH Bend	1342	966
v <sub>4</sub>	CF Stretch	1065	1025
v <sub>5</sub>	FCO Bend	663	658
v <sub>6</sub>	CH out-of-plane bend	1011	774

Note: The vibrational frequencies for DFCO are from gaseous phase measurements and may differ slightly from solid-phase measurements also reported in the same study.[3]

# Experimental Protocols: Unveiling Molecular Properties

The spectroscopic data presented in this guide were primarily obtained through microwave and infrared spectroscopy.

## Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to measure the rotational transitions of molecules in the gas phase.<sup>[4]</sup> From the frequencies of these transitions, the rotational constants and, subsequently, the precise molecular structure can be determined.

A typical experimental setup for microwave spectroscopy of **formyl fluoride** and its isotopologues involves:

- **Sample Preparation:** Gaseous samples of the desired isotopologue are introduced into the spectrometer at low pressure. For less abundant isotopologues like H<sup>13</sup>CFO, the spectrum is often measured from a sample in its natural isotopic abundance (approximately 1.1%).<sup>[1]</sup>
- **Microwave Radiation Source:** A monochromatic microwave source, such as a klystron or a backward-wave oscillator, is used to generate radiation that is swept over a range of frequencies.
- **Absorption Cell:** The microwave radiation is passed through a waveguide absorption cell containing the gas sample.
- **Detection:** A detector, such as a crystal diode, measures the intensity of the microwave radiation that passes through the sample. When the frequency of the radiation matches the energy difference between two rotational levels of the molecule, the molecules absorb the radiation, resulting in a decrease in the detected signal.
- **Stark Modulation (Optional but common):** To improve the sensitivity and aid in the assignment of rotational transitions, a static electric field (Stark field) is often applied across the sample. This field splits the rotational energy levels, and by modulating this field and using a phase-sensitive detector, the signal-to-noise ratio can be significantly enhanced.<sup>[1]</sup>

## Infrared Spectroscopy

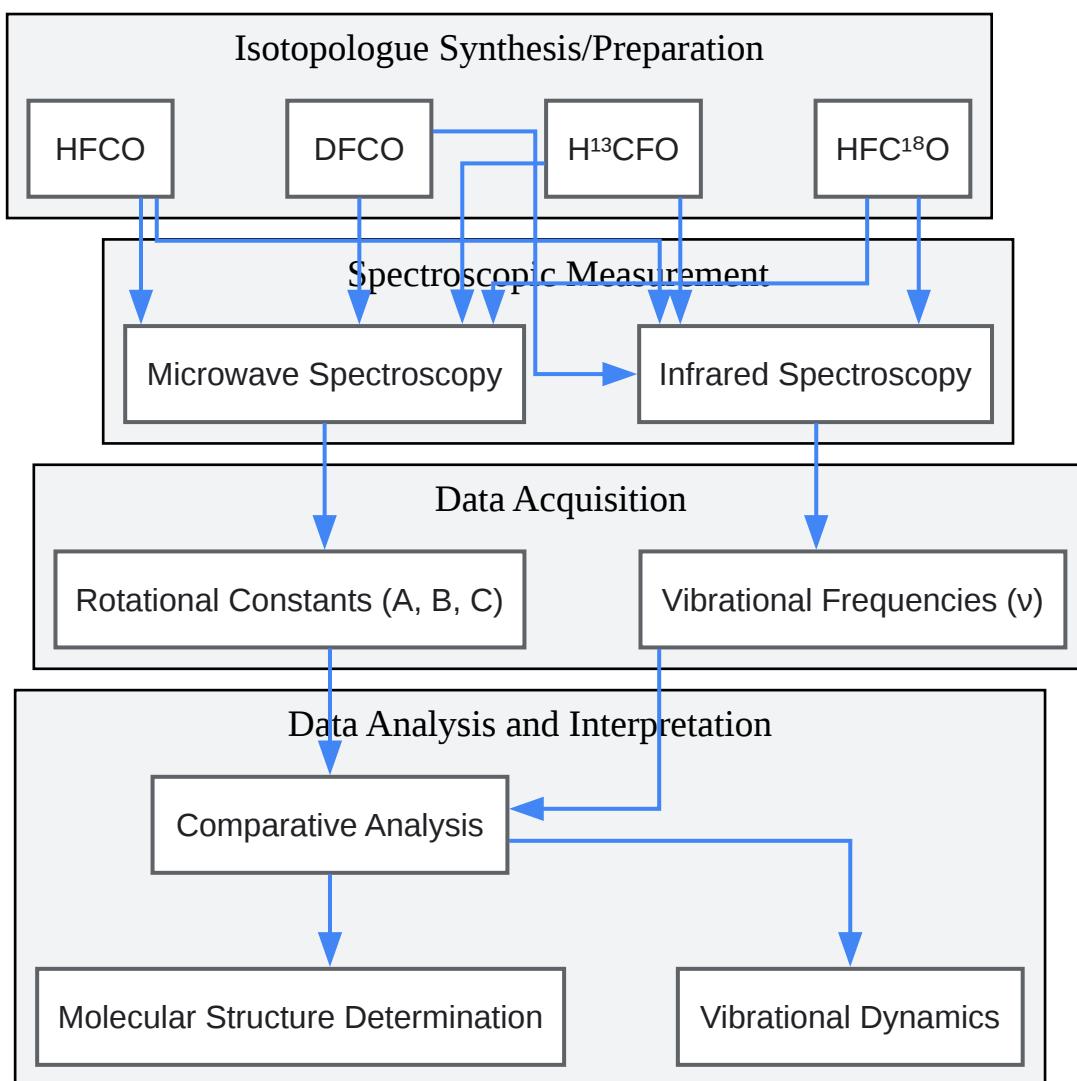
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions.<sup>[5]</sup> The resulting spectrum provides a "fingerprint" of the molecule and allows for the identification of its functional groups and the determination of its vibrational frequencies.

The experimental protocol for obtaining the infrared spectra of **formyl fluoride** isotopologues typically includes:

- Sample Handling: The gaseous sample is contained in a gas cell with windows made of materials transparent to infrared radiation, such as NaCl or KBr.<sup>[5]</sup> For studies of unstable molecules like **formyl fluoride**, the cell may need to be cooled to prevent decomposition.<sup>[3]</sup>
- Infrared Source: A broadband infrared source, such as a Globar or Nernst glower, is used to generate the infrared radiation.
- Interferometer (FTIR): Modern IR spectrometers are typically Fourier Transform Infrared (FTIR) spectrometers. The IR radiation is passed through an interferometer (e.g., a Michelson interferometer), which modulates the radiation.
- Sample Interaction: The modulated IR beam passes through the gas cell containing the sample.
- Detector: A detector, such as a thermocouple or a bolometer, measures the intensity of the transmitted radiation.
- Fourier Transform: The resulting interferogram (a plot of intensity versus optical path difference) is then mathematically converted into an infrared spectrum (a plot of intensity versus frequency or wavenumber) using a Fourier transform.

## Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of **formyl fluoride** isotopologues.



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Caption: Workflow for the comparative spectroscopic analysis of **formyl fluoride** isotopologues.

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